

Spectroscopic Profile of 5-(Methoxymethyl)furan-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Methoxymethyl)furan-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **5-(methoxymethyl)furan-2-carboxylic acid**. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data and estimated values derived from spectral analysis of closely related analogs and established principles of spectroscopy. This guide is intended to support research and development activities by providing key analytical benchmarks for this compound.

Chemical Structure and Properties

- IUPAC Name: **5-(methoxymethyl)furan-2-carboxylic acid**
- Molecular Formula: $C_7H_8O_4$
- Molecular Weight: 156.14 g/mol
- CAS Number: 1917-60-8

Spectral Data Summary

The following sections provide a summary of the available and estimated spectral data for **5-(methoxymethyl)furan-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are estimated based on the analysis of structurally similar furan derivatives and established chemical shift principles. Actual experimental values may vary.

Table 1: Estimated ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10-12	Singlet (broad)	-COOH
~7.2-7.3	Doublet	H3 (furan ring)
~6.4-6.5	Doublet	H4 (furan ring)
~4.5-4.6	Singlet	-CH ₂ -
~3.3-3.4	Singlet	-OCH ₃

Table 2: Estimated ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~160-165	C=O (Carboxylic Acid)
~155-160	C5 (furan ring)
~145-150	C2 (furan ring)
~120-125	C3 (furan ring)
~110-115	C4 (furan ring)
~65-70	-CH ₂ -
~58-62	-OCH ₃

Infrared (IR) Spectroscopy

Note: The following IR data are predicted based on the characteristic absorption frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
2500-3300	O-H stretch	Broad, characteristic of a carboxylic acid dimer
~2950	C-H stretch	Aliphatic
~1700-1720	C=O stretch	Strong, characteristic of a carboxylic acid
~1570 & ~1480	C=C stretch	Furan ring skeletal vibrations
~1200-1300	C-O stretch	Carboxylic acid
~1020-1040	C-O-C stretch	Ether linkage

Mass Spectrometry (MS)

The following mass spectrometry data is based on predicted fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
156.04	[M] ⁺
157.05	[M+H] ⁺
179.03	[M+Na] ⁺
155.03	[M-H] ⁻

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **5-(methoxymethyl)furan-2-carboxylic acid** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , ~0.6 mL) in a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz for ^1H NMR and 75-125 MHz for ^{13}C NMR is typically used.

Data Acquisition:

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

IR Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a disc.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

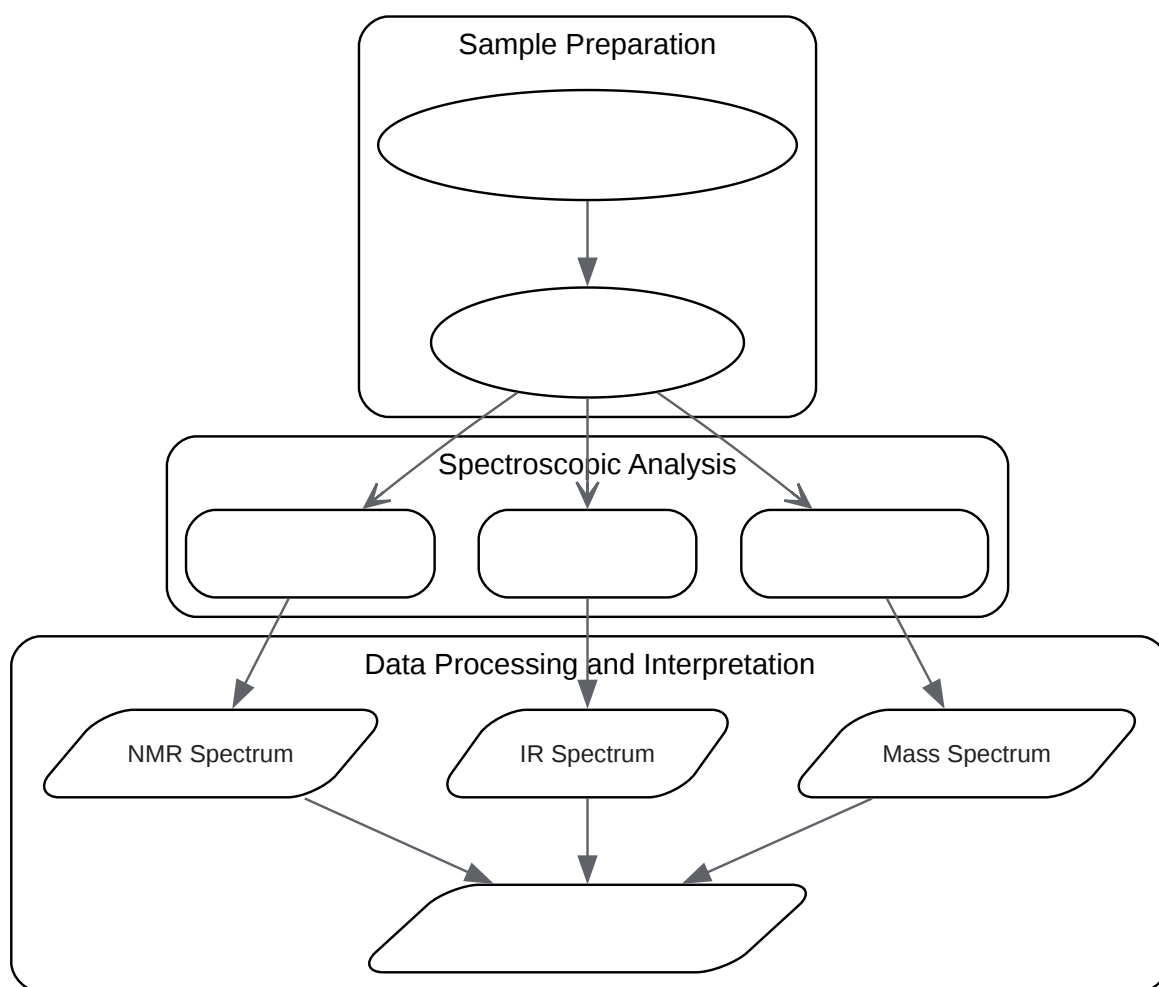
Sample Preparation: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation using gas chromatography (GC) or liquid chromatography (LC).

Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) can be used.

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range to detect the molecular ion and its fragments.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectral data and methodologies for **5-(methoxymethyl)furan-2-carboxylic acid** to aid in its identification and characterization in a

research and development setting. For definitive structural confirmation, it is recommended to acquire experimental data and perform a full spectral analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com